4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Overview
Description
4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is a complex organic compound belonging to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-ethylpyridine derivatives in the presence of a catalyst. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder has been reported to yield high amounts of bipyridine derivatives .
Industrial Production Methods: Industrial production of bipyridine derivatives, including this compound, often involves large-scale coupling reactions using metal catalysts. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced bipyridine derivatives.
Scientific Research Applications
4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as photosensitizers and catalysts.
Mechanism of Action
The mechanism of action of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine involves its interaction with molecular targets, such as metal ions and biological macromolecules. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its antimicrobial and antiviral activities are attributed to its ability to interact with specific proteins and enzymes, disrupting their normal functions .
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative with similar coordination properties.
4,4’-Bipyridine: Another bipyridine compound used in coordination chemistry and materials science.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Known for its selective lipophilic properties and high stability.
Uniqueness: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring high-performance materials and catalysts.
Properties
IUPAC Name |
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBQVKUBSRDEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271969 | |
Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-77-7 | |
Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33354-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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